molecular formula C12H18ClO4P B14225660 Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate CAS No. 827320-88-7

Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate

Cat. No.: B14225660
CAS No.: 827320-88-7
M. Wt: 292.69 g/mol
InChI Key: VWCGCZAITAQBMW-GFCCVEGCSA-N
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Description

(1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)ethanol is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The compound’s structure includes a chlorophenyl group, a diethoxyphosphinyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of 4-chlorophenylethane.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)ethanol involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)propane
  • (1S)-1-(4-Chlorophenyl)-2-(dimethoxyphosphinyl)ethanol
  • (1S)-1-(4-Bromophenyl)-2-(diethoxyphosphinyl)ethanol

Uniqueness

(1S)-1-(4-Chlorophenyl)-2-(diethoxyphosphinyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the diethoxyphosphinyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

827320-88-7

Molecular Formula

C12H18ClO4P

Molecular Weight

292.69 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)-2-diethoxyphosphorylethanol

InChI

InChI=1S/C12H18ClO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m1/s1

InChI Key

VWCGCZAITAQBMW-GFCCVEGCSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](C1=CC=C(C=C1)Cl)O)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=C(C=C1)Cl)O)OCC

Origin of Product

United States

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